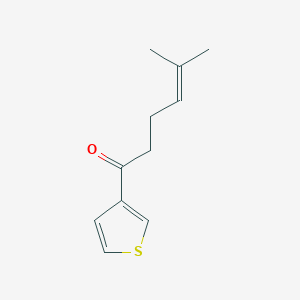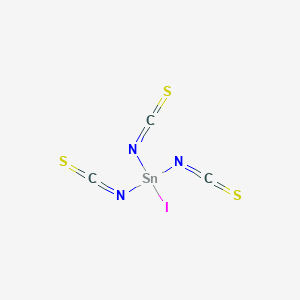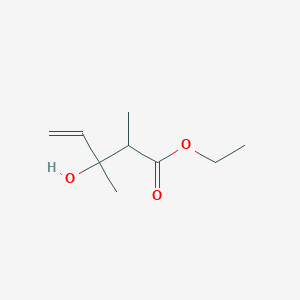![molecular formula C17H24N4 B14347440 1-[1-(3-Azidophenyl)cyclohexyl]piperidine CAS No. 90846-43-8](/img/structure/B14347440.png)
1-[1-(3-Azidophenyl)cyclohexyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Azidophenyl)cyclohexyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of an azido group attached to a phenyl ring, which is further connected to a cyclohexyl ring and a piperidine ring. This unique structure imparts specific chemical and biological properties to the compound .
Méthodes De Préparation
The synthesis of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexylpiperidine core: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by an azide ion.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-[1-(3-Azidophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(3-Azidophenyl)cyclohexyl]piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Azidophenyl)cyclohexyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor, which plays a crucial role in synaptic plasticity and memory function . By binding to this receptor, the compound can modulate neurotransmitter release and neuronal excitability, leading to its observed effects on the central nervous system.
Comparaison Avec Des Composés Similaires
1-[1-(3-Azidophenyl)cyclohexyl]piperidine can be compared with other similar compounds, such as:
Phencyclidine (PCP): Both compounds share a similar cyclohexylpiperidine core, but differ in the substituents attached to the phenyl ring.
Tenocyclidine (TCP): This compound also shares a similar structure but has a thiophene ring instead of a phenyl ring.
The uniqueness of this compound lies in the presence of the azido group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
90846-43-8 |
|---|---|
Formule moléculaire |
C17H24N4 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-[1-(3-azidophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24N4/c18-20-19-16-9-7-8-15(14-16)17(10-3-1-4-11-17)21-12-5-2-6-13-21/h7-9,14H,1-6,10-13H2 |
Clé InChI |
VBWWFKBTMFAAEI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC(=CC=C2)N=[N+]=[N-])N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


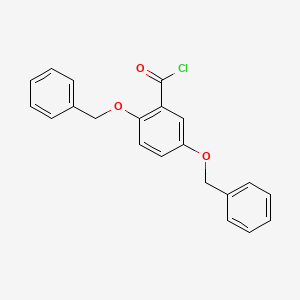
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
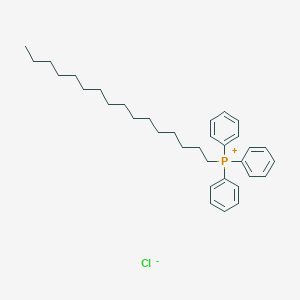
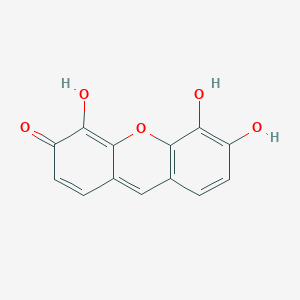
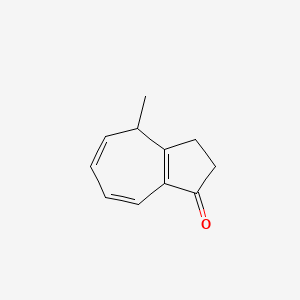
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
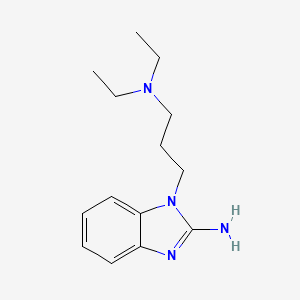
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
